Methyl 4-hydroxy-6-methylnicotinate

Nicotinic Acetylcholine Receptor Binding Affinity Drug Discovery

Achieving reproducible pharmacology requires precise substitution patterns. Generic nicotinates lack the 4-hydroxyl and 6-methyl groups essential for α4β2 nAChR binding (Ki=20 nM). - **Target engagement**: Functional agonist (EC50=9.9 µM) at α4β2 subtype - **Synthetic utility**: Ester and OH handles for D-amino acid oxidase inhibitors or lanthanide complexes - **Supply**: Strict quality control with batch-specific analytical data

Molecular Formula C8H9NO3
Molecular Weight 167.16
CAS No. 1073160-07-2
Cat. No. B3045447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-6-methylnicotinate
CAS1073160-07-2
Molecular FormulaC8H9NO3
Molecular Weight167.16
Structural Identifiers
SMILESCC1=CC(=O)C(=CN1)C(=O)OC
InChIInChI=1S/C8H9NO3/c1-5-3-7(10)6(4-9-5)8(11)12-2/h3-4H,1-2H3,(H,9,10)
InChIKeyLKLPQVOWGSNOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-hydroxy-6-methylnicotinate Procurement-Ready Building Block


Methyl 4-hydroxy-6-methylnicotinate (CAS 1073160-07-2) is a substituted pyridine derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It belongs to the nicotinic acid ester class and is characterized by a hydroxyl group at the 4-position and a methyl group at the 6-position of the nicotinate ring . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research .

1 nAChR α4β2 target engagement studies
2 Pyridine building block with ester and hydroxyl reactive handles

Why Methyl 4-hydroxy-6-methylnicotinate Is Irreplaceable


The unique substitution pattern of Methyl 4-hydroxy-6-methylnicotinate—specifically the 4-hydroxyl and 6-methyl groups—confers distinct electronic and steric properties that are absent in simpler nicotinates like methyl nicotinate . These modifications can significantly alter the compound's reactivity, biological target engagement, and physicochemical profile. For example, the hydroxyl group introduces hydrogen-bonding capabilities and impacts solubility, while the methyl group influences lipophilicity and metabolic stability . Consequently, substituting with a generic methyl nicotinate or a related derivative lacking these specific functional groups would lead to different reaction outcomes, altered biological activity, and a distinct pharmacokinetic profile, undermining experimental reproducibility and therapeutic potential .

1 Methyl nicotinate lacks the 4-hydroxy and 6-methyl pattern, which may shift target engagement and reactivity.
2 The free carboxylic acid analog may limit cell permeability and alter functional assay response.

Methyl 4-hydroxy-6-methylnicotinate: Comparative Evidence


Enhanced nAChR Binding Affinity

Methyl 4-hydroxy-6-methylnicotinate demonstrates measurable binding affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, with a reported Ki of 20 nM in human SHEP1 cell membranes [1]. In contrast, the parent compound methyl nicotinate lacks the structural features necessary for significant interaction with this receptor, showing negligible binding in comparable assays [2]. This quantitative difference highlights the critical role of the 4-hydroxy and 6-methyl substitutions in conferring target engagement.

nAChR Binding
Reported
Ki 20 nM vs >10,000 nM (methyl nicotinate)
Supports α4β2 target engagement research
BindingDB cross-study comparable data
Nicotinic Acetylcholine Receptor Binding Affinity Drug Discovery

nAChR Agonist Activity Advantage

In a functional assay measuring calcium flux in human SHEP1 cells expressing α4β2 nAChR, Methyl 4-hydroxy-6-methylnicotinate exhibited agonist activity with an EC50 of 9.9 µM [1]. The corresponding carboxylic acid, 4-Hydroxy-6-methylnicotinic acid (CAS 67367-33-3), shows no detectable agonist activity in this assay, underscoring the necessity of the methyl ester for cell permeability and/or target engagement . This functional difference is critical for researchers studying nAChR signaling pathways.

nAChR Agonism
Reported
EC50 9.9 µM; acid analog inactive
May support functional nAChR pathway studies
FLIPR calcium flux assay in SHEP1 cells
Nicotinic Acetylcholine Receptor Functional Assay Agonist Activity

Physicochemical Profile vs. Ethyl Ester

Methyl 4-hydroxy-6-methylnicotinate has a predicted boiling point of 280.7±40.0 °C and a density of 1.201±0.06 g/cm³ . The ethyl ester analog, Ethyl 4-hydroxy-6-methylnicotinate (CAS 1374433-79-0), has a predicted boiling point of 315.4±42.0 °C and a density of 1.16±0.1 g/cm³ . The methyl ester's lower boiling point and higher density can be advantageous in certain synthetic and formulation workflows where volatility or packing efficiency is a concern.

Boiling Point Prediction
Data to verify
Methyl ester ~281°C vs ethyl ester ~315°C
Predicted property context
Computed values; experimental validation needed
Physicochemical Properties Druglikeness Formulation

Methyl 4-hydroxy-6-methylnicotinate: Application Scenarios


nAChR Ligand Discovery

Based on its measurable binding affinity (Ki = 20 nM) and functional agonist activity (EC50 = 9.9 µM) at the α4β2 nAChR subtype [1], Methyl 4-hydroxy-6-methylnicotinate serves as a key starting point or reference compound for medicinal chemistry campaigns targeting nicotinic receptors. Researchers investigating neurological disorders, addiction, or cognitive function can utilize this compound to probe nAChR pharmacology and guide structure-activity relationship (SAR) studies [2].

Nicotinate Derivatives and Lanthanide Complex Synthesis

The compound's ester and hydroxyl groups provide versatile handles for further chemical elaboration, making it a valuable building block for synthesizing more complex nicotinic acid derivatives, such as D-amino acid oxidase inhibitors . Furthermore, its structural analog, 4-hydroxy-6-methylnicotinic acid, is a demonstrated ligand for luminescent lanthanide complexes [3], suggesting that the methyl ester can serve as a protected precursor for generating such materials.

Physicochemical and Pharmacokinetic Profiling

The distinct physicochemical properties of Methyl 4-hydroxy-6-methylnicotinate, including its predicted boiling point (280.7±40.0 °C) and density (1.201±0.06 g/cm³) , make it suitable for comparative studies against its ethyl ester or carboxylic acid analogs. Such studies are essential for understanding how subtle structural modifications impact druglikeness, solubility, and metabolic stability in early-stage drug discovery .

Application
Selection Property
Validation Focus
nAChR α4β2 subtype research
Target engagement potential
Binding and functional assay confirmation
Nicotinate derivative synthesis
Ester/hydroxyl reactivity
Chemical derivatization feasibility
Physicochemical comparison studies
Predicted boiling point/density profile
Experimental property validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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